![molecular formula C21H15IN2O3 B6082826 N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B6082826.png)

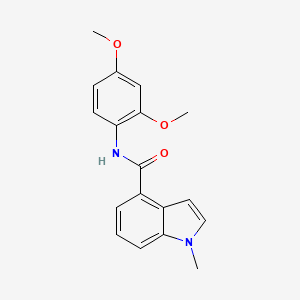

N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide, also known as IBZM, is a radioligand that is used in scientific research to study dopamine receptors in the brain. Dopamine is a neurotransmitter that plays a crucial role in regulating mood, motivation, and movement. The ability to study dopamine receptors using IBZM has important implications for understanding a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.

Mechanism of Action

N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide binds specifically to dopamine D2 receptors in the brain. Dopamine D2 receptors are found in various regions of the brain, including the striatum, which is involved in motor control, and the limbic system, which is involved in reward and motivation. By binding to these receptors, N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide can be used to study the distribution and density of dopamine receptors in different regions of the brain.

Biochemical and Physiological Effects:

N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide is a selective ligand for dopamine D2 receptors and does not have any known physiological effects on its own. However, by binding to dopamine receptors, N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide can modulate the activity of dopamine in the brain, which can have downstream effects on mood, motivation, and movement.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide in scientific research is its specificity for dopamine D2 receptors. This allows researchers to study dopamine receptors in a targeted and precise manner. However, there are some limitations to using N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide. For example, the radioactive isotope used to label N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide can have a short half-life, which limits the amount of time researchers have to conduct their experiments. Additionally, the use of radioactive substances can pose safety risks to researchers and patients.

Future Directions

There are several future directions for research using N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide. One area of interest is the study of dopamine receptors in different brain regions and how these receptors are affected by various neurological and psychiatric disorders. Another area of interest is the development of new radioligands that can target different subtypes of dopamine receptors, which could provide more detailed information about the role of dopamine in the brain. Additionally, researchers are exploring the use of N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide in combination with other imaging techniques, such as magnetic resonance imaging (MRI), to gain a more comprehensive understanding of the brain.

Synthesis Methods

The synthesis of N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The starting materials for the synthesis are 4-iodoaniline and 3-methoxybenzoyl chloride. The intermediates are then prepared by reacting these starting materials with various reagents, including sodium hydroxide and acetic anhydride. The final coupling reaction involves the reaction of the intermediates with 2-amino-5-bromobenzoxazole to form the final product, N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide.

Scientific Research Applications

N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide is primarily used as a radioligand in positron emission tomography (PET) imaging studies to study dopamine receptors in the brain. PET imaging involves the injection of a small amount of a radioactive substance into the body, which can then be detected by a PET scanner. By labeling N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide with a radioactive isotope, researchers can track its distribution in the brain and use this information to study dopamine receptors.

properties

IUPAC Name |

N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15IN2O3/c1-26-17-4-2-3-14(11-17)20(25)23-16-9-10-19-18(12-16)24-21(27-19)13-5-7-15(22)8-6-13/h2-12H,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDJPEBZLJYDIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15IN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[2-(2-thienyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6082745.png)

![2-({[2-(4-isobutyryl-1-piperazinyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6082751.png)

![2-(1-adamantyl)-N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}ethanamine](/img/structure/B6082758.png)

![2-{4-[(6-chloro-2H-chromen-3-yl)methyl]-1-cyclohexyl-2-piperazinyl}ethanol](/img/structure/B6082765.png)

![2-(4-chlorobenzyl)-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6082775.png)

![4-chloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}benzamide](/img/structure/B6082797.png)

![1-{2-hydroxy-3-[2-methoxy-4-({[2-(2-methoxyphenyl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6082800.png)

![diethyl 4-[2-(benzyloxy)phenyl]-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B6082810.png)

![N-(3-hydroxy-2,2-dimethylpropyl)-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6082817.png)

![N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(4-methoxyphenyl)-N-methylethanamine](/img/structure/B6082818.png)

![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl(4-pyridinylmethyl)amine](/img/structure/B6082827.png)

![6-(3-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B6082837.png)

![(3,5-dimethoxybenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B6082846.png)